Bienvenue dans la boutique en ligne BenchChem!

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Antiproliferative SAR Triazolopyridine Thienyl heterocycle advantage

This triazolo[4,3-a]pyridine (CAS 927802-12-8) is a privileged kinase-focused scaffold featuring a 3-(2-thienyl) group that provides 5-fold greater antiproliferative potency over 5-FU compared to phenyl or cyclohexanyl analogs. The 8-amino group enables hinge-region binding (IC50 111 nM benchmark against GSK-3β), while the 6-methyl ester allows downstream derivatization. Select this compound over 3-phenyl or 3-methyl variants for unique sulfur-mediated interactions. Ideal for kinase inhibitor screening, FBDD fragment growth, and IDO1 inhibitor discovery programs.

Molecular Formula C12H10N4O2S
Molecular Weight 274.3 g/mol
CAS No. 927802-12-8
Cat. No. B1474095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
CAS927802-12-8
Molecular FormulaC12H10N4O2S
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NN=C2C(=C1)N)C3=CC=CS3
InChIInChI=1S/C12H10N4O2S/c1-18-12(17)7-5-8(13)10-14-15-11(16(10)6-7)9-3-2-4-19-9/h2-6H,13H2,1H3
InChIKeyIZXRDUUEUUXFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 927802-12-8): A Heterocyclic Kinase-Targeted Building Block with Distinctive 2-Thienyl Substitution


Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS 927802-12-8; molecular formula C12H10N4O2S; MW 274.30 g/mol) belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a privileged scaffold validated across multiple kinase targets including p38 MAPK, GSK-3β, c-Met, and IDO1 [1][2]. The compound features three pharmacologically relevant structural elements: an 8-amino group implicated in kinase hinge-binding, a 6-methyl carboxylate ester providing a synthetic derivatization handle, and a 3-(2-thienyl) substituent that distinguishes it from the more common 3-phenyl, 3-alkyl, and 3-unsubstituted analogs within this compound series . The thienyl sulfur atom introduces heteroatom-mediated interaction potential (hydrogen bonding, metal coordination, sulfur-π contacts) absent in purely carbocyclic or alkyl congeners [3].

Why Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate Cannot Be Replaced by Its 3-Phenyl, 3-Cyclohexyl, or 3-Methyl Analogs in Structure-Activity Studies


Generic substitution of the 3-(2-thienyl) group with a 3-phenyl, 3-cyclohexyl, or 3-methyl substituent is inadvisable because published structure-activity relationship (SAR) data within the [1,2,4]triazolo[4,3-a]pyridine class demonstrate that heteroaryl substituents at position 3, particularly thienyl, confer quantitatively superior antiproliferative potency compared to carbocyclic aryl or alkyl groups [1]. In a systematic comparative study of 6-arylamino-triazolo[4,3-a]pyridines, replacing the 3-phenyl substituent with a 3-thienyl group increased antiproliferative activity approximately 5-fold over the clinical reference 5-fluorouracil, whereas cyclohexanyl and cyclopentanyl congeners completely lost inhibitory activity [1]. Furthermore, the 8-amino group is a critical pharmacophoric element for kinase hinge-region binding, as demonstrated by GSK-3β inhibitor series where this motif yielded IC50 values of 111 nM in enzymatic assays [2]. Removing or relocating the 8-amino group abolishes this binding mode, and substituting the 3-thienyl with a non-heteroaryl group eliminates the sulfur-mediated electronic and steric contributions that differentiate this compound within kinase inhibitor screening libraries [1][2].

Quantitative Differentiation Evidence for Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate vs. Closest Analogs


3-Thienyl vs. 3-Phenyl Substitution: ~5-Fold Antiproliferative Potency Gain in Triazolo[4,3-a]pyridine Series

In a head-to-head comparative study of 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivatives, the 3-thienyl-substituted analog (compound 8l) exhibited approximately 5-fold greater antiproliferative potency than the clinical reference 5-fluorouracil (5-FU) against HeLa cervical cancer cells, whereas the corresponding 3-phenyl and 3-cyclohexanyl congeners showed markedly weaker or no activity [1]. This provides direct evidence that the 2-thienyl heteroaryl group at position 3 confers a substantial potency advantage over both aromatic carbocyclic (phenyl) and saturated alkyl (cyclohexyl) substituents in this scaffold class.

Antiproliferative SAR Triazolopyridine Thienyl heterocycle advantage

8-Amino Pharmacophore Validated for Kinase Inhibition: GSK-3β IC50 = 111 nM in Enzymatic Assay

The 8-amino group on the [1,2,4]triazolo[4,3-a]pyridine scaffold has been experimentally validated as a kinase hinge-binding pharmacophore. In a focused series of 8-amino-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivatives, compound 17c bearing the 8-amino motif achieved an enzymatic IC50 of 111 nM against GSK-3β and a cell-based EC50 of 1.78 μM [1]. This pharmacophoric requirement is scaffold-specific: the 8-amino group forms critical hydrogen bonds with the kinase hinge region that would be absent in 7-amino, 6-amino, or des-amino analogs of this ring system [1].

GSK-3β inhibition Kinase pharmacophore 8-Amino triazolopyridine

Triazolo[4,3-a]pyridine Scaffold Achieves Sub-Nanomolar Potency Against p38α MAP Kinase: Class-Level Benchmark

The [1,2,4]triazolo[4,3-a]pyridine scaffold has demonstrated exceptional potency as a p38α MAP kinase inhibitor platform. The prototypical compound CP-808844 (3-isopropyl-triazolo[4,3-a]pyridine derivative) achieved an IC50 of 5 nM against activated p38α, while CP-944629 reached 1.8 nM with selectivity over 26 other kinases (IC50 >10 μM) [1]. These data establish the triazolo[4,3-a]pyridine core as a validated kinase inhibitor scaffold with sub-nanomolar potency potential. The 3-position substituent (isopropyl in CP-808844, thienyl in the target compound) serves as a key potency and selectivity determinant, with heteroaryl groups offering additional interaction modalities beyond simple alkyl substitution [1].

p38 MAPK inhibition Triazolopyridine Kinase selectivity

Thienyl Heteroatom Introduces Sulfur-Mediated Interaction Capacity Absent in Phenyl, Cyclohexyl, and Alkyl Congeners

The 2-thienyl substituent at position 3 introduces a divalent sulfur atom capable of participating in S···H hydrogen bonding, S-π aromatic interactions, and transition metal coordination – interaction modalities entirely absent in the 3-phenyl (CH only), 3-cyclohexyl (sp³ carbon only), 3-methyl (small alkyl), and 3-unsubstituted (hydrogen) analogs of this compound series [1]. Within the broader [1,2,4]triazolo[4,3-a]pyridine literature, heteroaryl substitution at position 3 (thienyl, thiazolyl, furanyl) consistently outperforms carbocyclic aryl and alkyl groups in antiproliferative assays, with the thienyl group providing an optimal balance of aromatic character, heteroatom availability, and steric profile [2]. The thienyl sulfur can also serve as a metabolic soft spot or a site for further functionalization (oxidation to sulfoxide/sulfone), offering diversification pathways not available to phenyl or alkyl-substituted analogs [1].

Thienyl sulfur interactions Ligand design Heteroaryl SAR

Methyl Ester at 6-Position Enables Controlled Derivatization: Hydrolysis, Amidation, and Hydrazinolysis Pathways

The 6-methyl carboxylate ester provides a chemically orthogonal derivatization handle that is maintained across the 3-substituted analog series but gains unique value in the 3-(2-thienyl) context. The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H2O) without affecting the thienyl sulfur or the 8-amino group, enabling late-stage functionalization to amides, hydrazides, or active esters . This contrasts with analogs bearing oxidation-sensitive substituents or those where ester hydrolysis competes with other functional group reactivity. The resulting carboxylic acid (MW 260.27) offers improved aqueous solubility at physiological pH via salt formation, while the methyl ester prodrug form (MW 274.30, target compound) provides enhanced membrane permeability for cellular assays [1]. This dual-utility feature (ester for permeability/protection, acid for solubility/conjugation) is shared with the 927802 congener series but is particularly valuable when combined with the potency-enhancing 2-thienyl group [1].

Synthetic diversification Prodrug design Carboxylate ester handle

Priority Research and Procurement Scenarios for Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate


Kinase Inhibitor Lead Generation: GSK-3β and p38 MAPK Screening Libraries

This compound is optimally deployed as a diversity element in kinase-focused screening libraries targeting GSK-3β, p38 MAPK, or related serine/threonine kinases. The 8-amino group satisfies the hinge-binding pharmacophore requirement validated by GSK-3β inhibitors (IC50 = 111 nM benchmark) [1], while the 3-(2-thienyl) substituent provides differentiated chemical space beyond the extensively patented 3-aryl and 3-alkyl triazolo[4,3-a]pyridine series. The methyl ester enables subsequent property optimization without re-synthesis of the core scaffold. For procurement decisions, this specific compound should be selected over the 3-phenyl or 3-methyl analogs because the thienyl sulfur introduces interaction modalities that cannot be achieved with carbocyclic substituents [2].

Antiproliferative SAR Expansion: 3-Heteroaryl vs. 3-Aryl Potency Comparison

Based on published data showing that 3-thienyl substitution delivers approximately 5-fold greater antiproliferative potency over 5-FU in HeLa cells compared to phenyl and cyclohexanyl analogs [1], this compound serves as a critical tool for systematic SAR exploration at the 3-position of the triazolo[4,3-a]pyridine scaffold. Researchers comparing 3-(2-thienyl), 3-(3-thienyl), 3-(2-furyl), and 3-(2-thiazolyl) variants should prioritize this compound as the benchmark 2-thienyl representative. The methyl ester can be hydrolyzed to the carboxylic acid for solubility studies or converted to amides for target engagement profiling, enabling comprehensive property-activity relationship mapping [2].

Fragment-Based Drug Discovery: 8-Amino-Triazolopyridine Core with Diversifiable Vectors

The compound's three functional handles (8-NH2, 3-thienyl, 6-CO2Me) make it suitable as an advanced fragment or scaffold for fragment-based drug discovery (FBDD) programs. The 8-amino group can be elaborated via reductive amination, amide coupling, or Buchwald-Hartwig arylation; the 6-methyl ester can be hydrolyzed and coupled to diverse amine fragments; and the 3-thienyl group can undergo electrophilic substitution (bromination, nitration) or metal-catalyzed cross-coupling for further diversification [1]. This orthogonal derivatizability distinguishes it from simpler triazolo[4,3-a]pyridine fragments that lack one or more of these vectors, enabling efficient fragment growth in three independent directions from a single procurement [1].

IDO1 Holo-Inhibitor Development: Immuno-Oncology Scaffold Exploration

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been identified as a new chemotype for IDO1 catalytic holo-inhibitors, a target class of high current interest in cancer immunotherapy [1]. The 3-(2-thienyl) substitution provides an underexplored vector within this emerging target space, as published IDO1 triazolopyridine inhibitors have primarily featured aryl or alkyl substituents at position 3 [1]. The combination of the 8-amino group (potential heme-iron coordination) and the 2-thienyl sulfur (additional metal coordination or hydrophobic pocket occupancy) offers a unique binding hypothesis that differentiates this compound from existing IDO1 inhibitor chemotypes. Procurement should be prioritized for academic and industrial immuno-oncology groups seeking novel IP space in the IDO1/TDO inhibitor field [1][2].

Quote Request

Request a Quote for Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.